molecular formula C19H21NO5 B4865548 4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4865548
M. Wt: 343.4 g/mol
InChI Key: ZCSSKVZELISZDQ-UHFFFAOYSA-N
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Description

4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the ethoxy and hydroxy groups: These groups can be introduced through selective functionalization reactions, such as ethylation and hydroxylation.

    Methoxylation: The methoxy groups can be added using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like thiols, amines, or halides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of tetrahydroquinoline derivatives

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-4-hydroxyphenylacetic acid
  • 3-ethoxy-4-hydroxyphenylacetonitrile
  • 3-(3-ethoxy-4-hydroxyphenyl)propanoic acid

Uniqueness

4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to its combination of functional groups and the quinoline core, which imparts specific chemical and biological properties not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-4-25-16-7-11(5-6-15(16)21)13-10-18(22)20-14-8-12(23-2)9-17(24-3)19(13)14/h5-9,13,21H,4,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSSKVZELISZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
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4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
4-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

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